molecular formula C16H16F3NO2 B13904022 (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

Cat. No.: B13904022
M. Wt: 311.30 g/mol
InChI Key: TZYDFNGCCDGYRG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.

Preparation Methods

. This process can be achieved using various reagents and catalysts to ensure the efficient incorporation of the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group often enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H16F3NO2

Molecular Weight

311.30 g/mol

IUPAC Name

(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)12-4-2-6-14(10-12)22-13-5-1-3-11(9-13)15(20)7-8-21/h1-6,9-10,15,21H,7-8,20H2/t15-/m0/s1

InChI Key

TZYDFNGCCDGYRG-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)[C@H](CCO)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.